

Molecular weight and formula of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

Cat. No.: B1352129

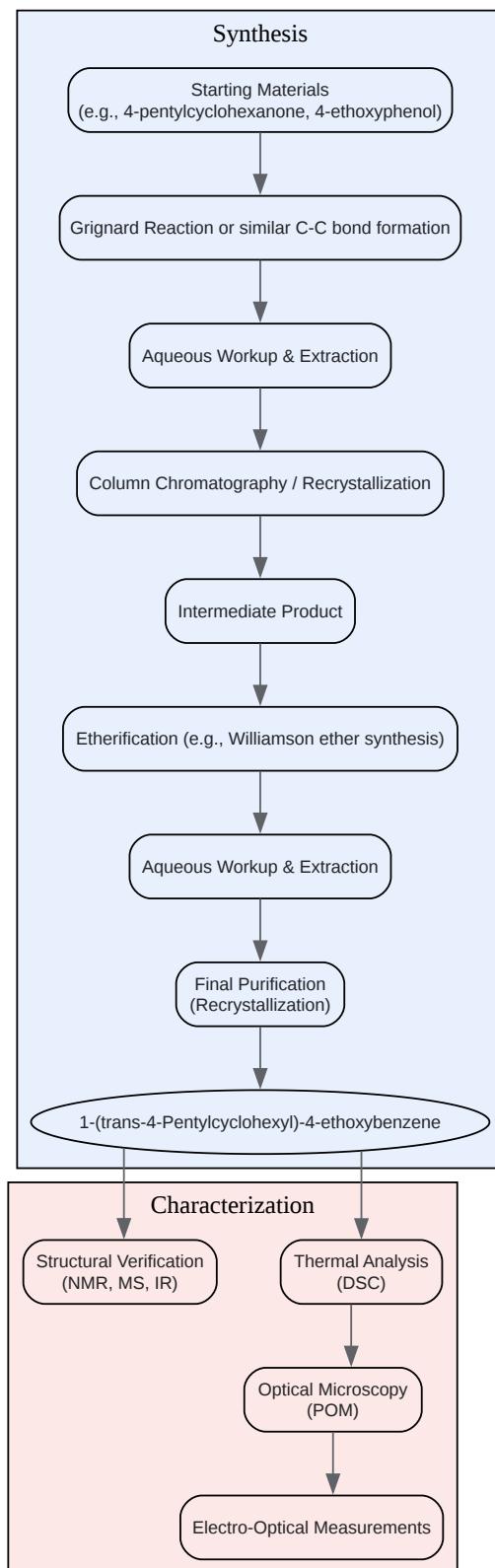
[Get Quote](#)

Technical Guide: 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties and characterization of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene**. This compound is a mesogenic material, primarily of interest in the field of materials science, particularly for its application in liquid crystal displays (LCDs). While the core focus of this document is on its material properties, we will present the information in a manner accessible to a broad scientific audience, including those in drug development who may have an interest in the biophysical interactions of structurally related molecules.


Core Molecular and Physical Properties

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a thermotropic liquid crystal, exhibiting a nematic phase at temperatures above its melting point. The key molecular and physical data are summarized in the table below.

Property	Value
Chemical Formula	<chem>C19H30O</chem> [1]
Molecular Weight	274.44 g/mol [1]
CAS Number	84540-32-9 [1]
Appearance	White to off-white powder/crystals [1]
Melting Point	53 °C [1]
Boiling Point (Predicted)	375.7 ± 21.0 °C [1]
Density (Predicted)	0.920 ± 0.06 g/cm³ [1]
Storage Conditions	Sealed in a dry environment at room temperature [1]

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene**, as with many liquid crystalline materials, involves a multi-step chemical synthesis followed by a series of analytical techniques to confirm its structure and characterize its mesophase behavior.

[Click to download full resolution via product page](#)

General workflow for synthesis and characterization.

Experimental Protocols

While a specific, detailed synthesis protocol for **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** is not readily available in the cited literature, a representative multi-step synthesis can be proposed based on standard organic chemistry methodologies for this class of compounds. The characterization protocols described below are standard for nematic liquid crystals.

Representative Synthesis Protocol

The synthesis of **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** can be envisioned through a convergent synthesis strategy. A key step would involve the formation of the C-C bond between the cyclohexyl and phenyl rings, followed by etherification.

Step 1: Synthesis of 4-pentylcyclohexylbenzene

- Grignard Reagent Preparation: Prepare a Grignard reagent from a suitable brominated precursor, such as 4-bromopentylbenzene.
- Grignard Reaction: React the Grignard reagent with cyclohexanone to form the corresponding tertiary alcohol.
- Dehydration and Reduction: Dehydrate the alcohol to form an alkene, followed by catalytic hydrogenation to yield 4-pentylcyclohexylbenzene. The hydrogenation step often results in a mixture of cis and trans isomers, which may require separation.

Step 2: Functionalization and Etherification

- Halogenation: Introduce a bromine or iodine atom at the para-position of the phenyl ring of 4-pentylcyclohexylbenzene.
- Williamson Ether Synthesis: React the halogenated intermediate with sodium ethoxide in a suitable solvent (e.g., ethanol or THF) to yield the final product, **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene**.
- Purification: The final product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired purity.

Characterization Protocols

1. Structural Verification

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired to confirm the chemical structure, including the presence of the pentyl, cyclohexyl, and ethoxy groups, and the substitution pattern of the benzene ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional groups, such as C-O ether linkages and aromatic C-H bonds.

2. Thermal Analysis: Differential Scanning Calorimetry (DSC)

- Objective: To determine the phase transition temperatures and associated enthalpy changes.
- Methodology: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. The sample is placed in a DSC instrument alongside an empty reference pan. The sample is then heated and cooled at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions. The heat flow to or from the sample relative to the reference is recorded as a function of temperature. Endothermic peaks on heating correspond to phase transitions such as crystal-to-nematic and nematic-to-isotropic, while exothermic peaks are observed on cooling.

3. Optical Characterization: Polarized Optical Microscopy (POM)

- Objective: To visually identify the liquid crystal phases and observe their characteristic textures.
- Methodology: A small amount of the sample is placed on a glass slide and heated on a hot stage. The sample is sandwiched with a coverslip. The slide is placed on the stage of a polarizing microscope. The sample is observed between crossed polarizers as it is heated and cooled. The nematic phase will exhibit a characteristic Schlieren or threaded texture, which will disappear upon transition to the isotropic liquid phase.

4. Electro-Optical Measurements

- Objective: To characterize the response of the liquid crystal to an applied electric field, which is crucial for display applications.
- Methodology: The liquid crystal material is introduced into a thin cell (typically a few micrometers thick) composed of two parallel glass plates coated with a transparent conductive layer (e.g., indium tin oxide, ITO) and an alignment layer. The cell is placed between crossed polarizers. A variable AC voltage is applied across the cell. The intensity of light transmitted through the cell is measured with a photodiode as a function of the applied voltage. This allows for the determination of key parameters such as the threshold voltage for switching and the response times (rise and fall times).

Signaling Pathways and Drug Development Relevance

Currently, there is no available literature to suggest that **1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene** has applications in drug development or interacts with known biological signaling pathways. Its design and properties are tailored for applications in materials science, where molecular shape, anisotropy, and response to external fields are paramount. The hepatotoxicity mentioned in some studies is related to fluorinated liquid crystal monomers, which are structurally distinct and their biological effects should not be directly extrapolated to this compound.[\[2\]](#)

Conclusion

1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene is a well-characterized liquid crystalline material with a nematic mesophase. Its synthesis, while not detailed in readily available literature, can be achieved through established organic synthesis routes. The characterization of its thermal, optical, and electro-optical properties is crucial for its application in display technologies and other photonic devices. For researchers in the life sciences, while this specific molecule may not have direct biological applications, the synthetic and analytical methodologies used for its characterization are broadly applicable to the study of other organic small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experimental characterizations of the response of nematic liquid crystal droplets upon adsorption of nanoparticles from aqueous media [open.metu.edu.tr]
- 2. OPG [opg.optica.org]
- To cite this document: BenchChem. [Molecular weight and formula of 1-(trans-4-Pentylcyclohexyl)-4-ethoxybenzene.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352129#molecular-weight-and-formula-of-1-trans-4-pentylcyclohexyl-4-ethoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

